N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide
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Overview
Description
N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and an acetamide group attached to the 3rd position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide typically involves the bromination of 2-methoxy-3-pyridine followed by acetamidation. One common method includes the reaction of 2-methoxy-3-pyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6th position . The resulting 6-bromo-2-methoxy-3-pyridine is then reacted with acetic anhydride or acetyl chloride to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of N-(6-substituted-2-methoxy-3-pyridinyl)acetamides.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-methoxy-3-pyridinylacetamide.
Hydrolysis: Formation of 6-bromo-2-methoxy-3-pyridine and acetic acid.
Scientific Research Applications
N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing their activity and modulating biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(6-methoxy-3-pyridinyl)-acetamide
- N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide
- N-(6-Bromo-1-oxido-2-pyridinyl)acetamide
Uniqueness
N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
N-(6-bromo-2-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(12)10-6-3-4-7(9)11-8(6)13-2/h3-4H,1-2H3,(H,10,12) |
InChI Key |
WVVYVSUXYASJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)Br)OC |
Origin of Product |
United States |
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